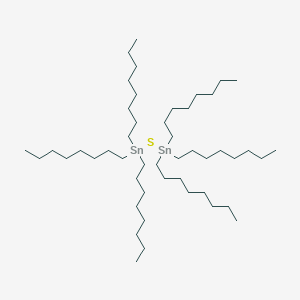

Hexaoctyldistannathiane

Description

Hexaoctyldistannathiane is an organotin compound featuring two tin (Sn) atoms bridged by a sulfur atom within a thiane ring structure, with six octyl (C₈H₁₇) groups attached to the tin centers. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and materials science. The octyl substituents likely enhance its solubility in nonpolar solvents and reduce reactivity compared to shorter-chain analogs, a common trend in organometallic chemistry .

Properties

CAS No. |

13413-18-8 |

|---|---|

Molecular Formula |

C48H102SSn2 |

Molecular Weight |

948.8 g/mol |

IUPAC Name |

trioctyl(trioctylstannylsulfanyl)stannane |

InChI |

InChI=1S/6C8H17.S.2Sn/c6*1-3-5-7-8-6-4-2;;;/h6*1,3-8H2,2H3;;; |

InChI Key |

AXIPKWBIXSFROG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |

Other CAS No. |

13413-18-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexamethylditin (C₆H₁₈Sn₂)

Hexamethylditin, a simpler distannane with methyl groups, serves as a baseline for comparison. Key differences include:

- Structural Features : Hexaoctyldistannathiane incorporates a sulfur atom in its bridging structure, which may influence electronic properties and catalytic behavior. In contrast, Hexamethylditin lacks heteroatoms in its Sn–Sn bond.

Hexamethylene Diisocyanate (C₈H₁₂N₂O₂)

- Reactivity : this compound’s sulfur bridge likely reduces its acute reactivity compared to isocyanates, which are highly electrophilic and pose significant inhalation hazards .

- Safety Protocols: Both compounds require stringent personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC) and respiratory protection, though organotins may necessitate additional precautions due to heavy metal toxicity .

Hexamethyldiisilazane (C₆H₁₉NSi₂)

This silicon-based compound shares functional similarities as a bridging heteroatom system:

- Electronic Properties : The sulfur atom in this compound may confer stronger Lewis acidity compared to the nitrogen in Hexamethyldiisilazane, influencing catalytic applications .

- Thermal Stability: Silicon-nitrogen bonds in Hexamethyldiisilazane degrade at lower temperatures (~200°C), whereas Sn–S bonds in this compound likely withstand higher temperatures, akin to other organotin sulfides .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Substituents | Bridging Atom | Key Applications |

|---|---|---|---|---|

| This compound | C₄₈H₁₀₂S Sn₂ | Octyl (C₈H₁₇) | Sulfur (S) | Catalysis, Polymer Additives |

| Hexamethylditin | C₆H₁₈Sn₂ | Methyl (CH₃) | None | Precursor in Organotin Synthesis |

| Hexamethylene Diisocyanate | C₈H₁₂N₂O₂ | Isocyanate (NCO) | None | Polyurethane Production |

Table 2: Toxicity and Handling

| Compound | Acute Toxicity (LD₅₀) | PPE Requirements | Environmental Persistence |

|---|---|---|---|

| This compound | Not reported | PVC gloves, A-type respirator, full-body suit | High (due to Sn content) |

| Hexamethylditin | 250 mg/kg (oral rat) | Nitrile gloves, fume hood | Moderate |

| Hexamethylene Diisocyanate | 230 mg/m³ (inhalation) | Full-face respirator, chemical apron | Low (hydrolyzes rapidly) |

Research Findings and Challenges

- Synthesis : this compound’s synthesis likely involves oxidative coupling of octyltin thiolates, a method analogous to shorter-chain distannanes but with challenges in isolating pure products due to steric hindrance .

- Catalytic Performance: Preliminary studies on similar organothiostannanes suggest enhanced catalytic activity in transesterification reactions compared to non-sulfur analogs, though data specific to this compound remains sparse .

- Toxicological Gaps: No direct studies on this compound’s chronic toxicity exist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.